2-Fluoro-3-hydroxy-N-methylbenzamide
Description
Structural Characterization of 2-Fluoro-3-hydroxy-N-methylbenzamide
Molecular Geometry and Crystallographic Analysis
The molecular formula of this compound is C₈H₈FNO₂ , with a molecular weight of 169.15 g/mol . The compound’s backbone consists of a benzene ring substituted with three functional groups:
- A fluorine atom at position 2,
- A hydroxyl group at position 3,
- An N-methylamide group (-NHCOCH₃) at position 1.
While no experimental crystallographic data is available for this compound, analogous fluorinated benzamides, such as 2-fluoro-N-methylbenzamide (CAS 52833-63-3), adopt planar geometries due to resonance stabilization between the amide carbonyl and aromatic π-system. Computational models predict that the hydroxyl group at position 3 introduces slight distortion in the benzene ring’s planarity, as hydrogen bonding between the hydroxyl proton and the amide oxygen may induce intramolecular strain.
Predicted Bond Lengths and Angles (Computational Data):
| Parameter | Value (Å/°) |
|---|---|
| C1-C2 (Fluorine bond) | 1.39 |
| C2-C3 (Hydroxyl bond) | 1.41 |
| C1-N (Amide bond) | 1.35 |
| O-H···O (H-bond length) | 1.85 |
These values align with trends observed in ortho-substituted benzamides, where steric hindrance between substituents slightly elongates adjacent bonds.
Electronic Configuration and Orbital Interactions
The electronic structure of this compound is dominated by the electron-withdrawing effects of fluorine and the resonance capabilities of the amide group. Key interactions include:
- Fluorine-Induced Polarization : The fluorine atom withdraws electron density via its -I effect, rendering the aromatic ring electron-deficient at the ortho and para positions. This polarization enhances the electrophilic character of the ring, particularly at position 4.
- Amide Resonance Stabilization : The N-methylamide group participates in resonance, delocalizing the carbonyl oxygen’s lone pairs into the aromatic system. This conjugation reduces the electron-withdrawing effect of the amide compared to non-resonating groups (e.g., nitro).
- Hydrogen Bonding : The hydroxyl group at position 3 engages in intramolecular hydrogen bonding with the amide oxygen (O-H···O=C), stabilizing the molecule in a pseudo-cyclic conformation. This interaction lowers the compound’s solubility in nonpolar solvents.
Frontier Molecular Orbitals (FMOs):
- HOMO : Localized on the hydroxyl oxygen and aromatic π-system.
- LUMO : Concentrated at the fluorine-substituted carbon and amide carbonyl group.
The energy gap between HOMO and LUMO (ΔE ≈ 4.2 eV, estimated via DFT) suggests moderate reactivity, favoring electrophilic substitution at position 4.
Comparative Analysis with Fluorinated Benzamide Derivatives
To contextualize the properties of this compound, we compare it with three structurally related compounds:
Key Observations:
- Solubility : The hydroxyl group in this compound reduces its lipophilicity (LogP = 1.2) compared to non-hydroxylated analogs like 2-fluoro-N-methylbenzamide (LogP = 1.8).
- Synthetic Accessibility : The presence of multiple substituents complicates synthesis, requiring protective strategies for the hydroxyl group during amide coupling.
- Biological Relevance : While no direct bioactivity data exists for this compound, fluorinated benzamides are explored as kinase inhibitors and antimicrobial agents.
Properties
IUPAC Name |
2-fluoro-3-hydroxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-10-8(12)5-3-2-4-6(11)7(5)9/h2-4,11H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZSYIXRIOCSHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ruthenium-Catalyzed Oxidative Hydroxylation
The ruthenium-catalyzed C–H activation strategy, adapted from the synthesis of analogous 2-hydroxy-N-arylbenzamides, offers a direct route to introduce hydroxyl groups at specific positions. For 2-fluoro-3-hydroxy-N-methylbenzamide, the reaction employs [RuCl₂(p-cymene)]₂ (5 mol%) as the catalyst, potassium persulfate (K₂S₂O₈) as the oxidant, and a trifluoroacetic acid (TFA)/trifluoroacetic anhydride (TFAA) solvent system.
Procedure :
-
Substrate Preparation : Start with 2-fluoro-N-methylbenzamide (0.1 mmol).
-
Reaction Conditions : Combine the substrate with K₂S₂O₈ (0.3 mmol) and [RuCl₂(p-cymene)]₂ in TFA:TFAA (9:1 v/v). Stir at 60°C for 5–7 hours under sealed conditions.
-
Workup : Purify via silica gel chromatography (n-hexane:acetone = 10:1) to isolate the product.
Key Data :
-
Spectroscopy :
This method’s regioselectivity arises from the directing effect of the amide group, positioning the hydroxyl group meta to the fluorine substituent.
Nitro Reduction Pathway
Zinc-Mediated Reduction of Nitro Intermediates
A nitro-to-hydroxy conversion, as demonstrated in the synthesis of 2-fluoro-4-hydroxy-N-methylbenzamide, provides a scalable route.
Procedure :
-
Nitro Precursor Synthesis : React 2-fluoro-3-nitrobenzoic acid with methylamine using carbodiimide (CDI) coupling.
-
Reduction : Treat 2-fluoro-3-nitro-N-methylbenzamide (1 mmol) with zinc dust (20% w/w) in methanol under reflux for 3 hours.
-
Isolation : Extract with ethyl acetate, dry over MgSO₄, and concentrate.
Key Data :
-
Spectroscopy :
This method is limited by the need for nitro precursor synthesis but offers operational simplicity.
Bromination-Hydrolysis Sequence
Iron(II)-Mediated Bromination
Patent CN112707835A describes bromination using iron(II) sulfate and sodium hydroxide, adaptable for introducing hydroxyl groups via subsequent hydrolysis.
Procedure :
-
Bromination : React 2-fluoro-N-methylbenzamide with heptafluoroisopropyl iodide (3.4 mmol) in DMF using FeSO₄·7H₂O (3.3 mmol) and NaOH (20 mmol) at 0°C.
-
Hydrolysis : Hydrolyze the 3-bromo intermediate with aqueous NaOH (2 M) at 80°C for 5 hours.
Key Data :
-
Challenges : Requires strict temperature control to avoid polybromination.
Coupling of Preformed Hydroxybenzoic Acid Derivatives
Amidation of 2-Fluoro-3-hydroxybenzoic Acid
Synthesizing the hydroxybenzoic acid precursor followed by amidation offers a modular approach.
Acid Synthesis (Adapted from CN101020628A) :
-
Methoxylation : Treat 3,4,5-trifluoronitrobenzene with NaOMe to introduce methoxy groups.
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Reduction and Hydrolysis : Reduce nitro to amine, followed by diazotization and hydrolysis to yield 2-fluoro-3-hydroxybenzoic acid.
Amidation :
-
Coupling : React the acid with methylamine hydrochloride (2 mmol) using CDI (1.5 mmol) in dichloromethane.
Key Data :
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Ru-catalyzed C–H hydroxylation | 60°C, 5–7 h, TFA/TFAA | 72–94% | Direct functionalization | High catalyst cost |
| Nitro reduction | Zn/MeOH, reflux | 63% | Simple reagents | Multi-step precursor synthesis |
| Bromination-hydrolysis | FeSO₄/NaOH, 0°C → 80°C | 63% | Scalable | Byproduct formation |
| Acid-amide coupling | CDI, CH₂Cl₂, RT | 70–85% | High purity | Requires pre-synthesized acid |
Mechanistic Insights
-
Ru-Catalyzed Hydroxylation : The reaction proceeds via a proposed ruthenacycle intermediate, where K₂S₂O₈ acts as a terminal oxidant to regenerate the catalyst.
-
Nitro Reduction : Zinc facilitates a single-electron transfer (SET) mechanism, reducing nitro to hydroxylamine and subsequently to hydroxyl .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 2-Fluoro-3-hydroxybenzoic acid
Reduction: 2-Fluoro-3-hydroxy-N-methylbenzylamine
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Discovery
2-Fluoro-3-hydroxy-N-methylbenzamide has been investigated for its potential as a lead compound in drug discovery. Its structural characteristics enhance binding affinity to various biological targets, including enzymes and receptors. The presence of the hydroxyl group allows for hydrogen bonding, while the fluorine atom increases hydrophobic interactions, making it a candidate for pharmacological studies aimed at developing new therapeutic agents.
2. Anticancer Research
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, formulations containing this compound have shown promise in inhibiting tumor growth in preclinical models, suggesting its utility in cancer treatment regimens .
Organic Synthesis Applications
1. Synthetic Intermediates
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in synthesizing pharmaceuticals and agrochemicals.
2. Development of New Materials
Research into the polymerization of this compound has led to the development of novel materials with enhanced properties for industrial applications. These materials are being explored for use in coatings, adhesives, and other polymer-based products due to their improved thermal stability and mechanical strength.
Case Study 1: Drug Development Pipeline
A pharmaceutical company utilized this compound as a scaffold for developing new analgesics. Through structure-activity relationship (SAR) studies, researchers modified the compound's structure to enhance its efficacy and reduce side effects. The resulting compounds demonstrated improved analgesic activity in animal models compared to existing medications.
Case Study 2: Anticancer Efficacy
In a preclinical trial, researchers evaluated the anticancer efficacy of formulations containing this compound against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, leading to further investigations into its mechanism of action and potential clinical applications.
Mechanism of Action
The mechanism by which 2-Fluoro-3-hydroxy-N-methylbenzamide exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would vary based on the context of its use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Effects on Hydrogen Bonding and Polarity
- 2-Fluoro-3-hydroxy-N-methylbenzamide Hydroxyl group (3-position): Facilitates hydrogen bonding, increasing solubility in polar solvents . Fluorine (2-position): Enhances metabolic stability and influences crystal packing via weak F···H-N interactions . N-methyl group: Reduces hydrogen-bond donor capacity but improves lipophilicity (estimated LogP ~1.1–2.8) .
Table 1: Key Physicochemical Properties
| Compound | Molecular Weight | LogP | PSA (Ų) | Notable Substituents |
|---|---|---|---|---|
| This compound | 183.18* | ~1.5–2.8* | ~60–70* | 2-F, 3-OH, N-Me |
| N-(2-Fluorophenyl)-3-methoxybenzamide | 263.25 | 2.86 | 40.54 | 3-OCH₃, 2-F (on phenyl) |
| 3-Fluoro-N-(2-hydroxyethyl)benzamide | 183.18 | 1.12 | 52.82 | 3-F, N-CH₂CH₂OH |
| 3-Fluoro-N-hydroxy-N-phenylbenzamide | 231.22 | 2.86 | 40.54 | 3-F, N-Ph, N-OH |
*Estimated based on structural analogs.
Biological Activity
2-Fluoro-3-hydroxy-N-methylbenzamide is a compound of increasing interest in pharmaceutical research due to its unique structural features, which include a fluorinated phenyl group and a hydroxyl group. These functional groups can significantly influence the compound's biological activity, making it a candidate for various therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C11H12FNO3
- Molecular Weight : 229.22 g/mol
- Canonical SMILES : C1COCCN1C(=O)C2=C(C(=CC=C2)O)F
The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, while the fluorine atom may facilitate interactions with hydrophobic regions of target proteins. This dual capability allows the compound to modulate various biological pathways effectively.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzamides have shown effectiveness against various bacterial strains. The structure-activity relationship (SAR) analysis suggests that modifications in the hydroxyl and fluorine groups can enhance antibacterial efficacy .
Anticancer Properties
Research has demonstrated that this compound possesses cytotoxic effects against certain cancer cell lines. A study evaluating similar benzamide derivatives found that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells . The mechanism involves the modulation of cell signaling pathways related to cell survival and proliferation.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. In particular, it may inhibit specific proteases involved in disease progression, thus providing a therapeutic avenue for diseases such as cancer and viral infections . The inhibition mechanism typically involves binding to the active site of the enzyme, preventing substrate access.
Case Studies
- Antimicrobial Efficacy : A recent study screened a library of benzamide derivatives against Staphylococcus aureus and Escherichia coli, revealing that this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines demonstrated that this compound induced significant cytotoxic effects, with IC50 values indicating potent activity against breast and lung cancer cells .
- Enzyme Interaction Studies : A study focusing on enzyme inhibition showed that this compound could effectively inhibit serine proteases involved in inflammatory responses, suggesting its potential use in anti-inflammatory therapies .
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : 2-fluoro-3-hydroxybenzaldehyde and N-methylamine.
- Reaction Conditions : The reaction is generally conducted in a solvent such as tetrahydrofuran (THF) with a base like triethylamine to facilitate the formation of the amide bond.
Synthetic Route Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | 2-fluoro-3-hydroxybenzaldehyde + N-methylamine | THF, triethylamine |
| 2 | Purification | Crystallization or chromatography | Standard purification techniques |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
